molecular formula C14H19N3O2 B285851 4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B285851
M. Wt: 261.32 g/mol
InChI Key: ZXZGZNBVCRUJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as TBAQ or TBAQ-3, and it belongs to the class of quinoxaline derivatives.

Mechanism of Action

The mechanism of action of TBAQ involves its ability to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. TBAQ has been found to inhibit the activity of protein kinases such as CDK5 and GSK-3β, which are involved in the development of Alzheimer's disease and cancer.
Biochemical and Physiological Effects
TBAQ has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that TBAQ can induce apoptosis or programmed cell death in cancer cells. TBAQ has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using TBAQ in lab experiments include its high potency and selectivity towards certain enzymes and proteins. However, one limitation is that TBAQ can be toxic to cells at high concentrations, which can affect the reliability of the results.

Future Directions

There are several future directions for the study of TBAQ. One potential direction is to explore its potential therapeutic effects for the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective derivatives of TBAQ that can be used in clinical trials. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of TBAQ in vivo.
In conclusion, TBAQ is a chemical compound that has potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. Its mechanism of action involves its ability to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. TBAQ has various biochemical and physiological effects on the body, and its advantages and limitations for lab experiments should be taken into consideration. Finally, there are several future directions for the study of TBAQ, which can lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of TBAQ involves the reaction of 2-chloro-3,4-dihydroquinoxaline with tert-butylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified using chromatography techniques.

Scientific Research Applications

TBAQ has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, TBAQ has been found to have potential therapeutic effects for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[2-(tert-butylamino)acetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)15-8-13(19)17-9-12(18)16-10-6-4-5-7-11(10)17/h4-7,15H,8-9H2,1-3H3,(H,16,18)

InChI Key

ZXZGZNBVCRUJOJ-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(=O)N1CC(=O)NC2=CC=CC=C21

Canonical SMILES

CC(C)(C)NCC(=O)N1CC(=O)NC2=CC=CC=C21

Origin of Product

United States

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